![molecular formula C11H15NO2 B13833937 (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione is a heterocyclic compound with the molecular formula C11H15NO2. This compound is part of a class of seven-membered heterocyclic compounds known for their diverse pharmacological and therapeutic implications . The structure of this compound includes a tricyclic framework with nitrogen and oxygen atoms, making it a significant molecule in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione typically involves the ring expansion of smaller heterocyclic compounds. Various methods such as thermal, photochemical, and microwave irradiation are employed to achieve this transformation . The synthetic routes often start with five or six-membered rings, which are then expanded to form the seven-membered azepine ring .
Industrial Production Methods: Industrial production of this compound involves optimized reaction conditions to ensure high yield and purity. Techniques such as conventional heating and ultrasound irradiation are commonly used . The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen and oxygen atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles and electrophiles under mild to moderate conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound is studied for its potential therapeutic effects, including antimicrobial and anticancer properties . Additionally, it has applications in the industrial sector, such as in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione involves its interaction with specific molecular targets and pathways within the body. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione include azepine, azepane, and azepinone . These compounds share a similar seven-membered ring structure but differ in their specific functional groups and substituents .
Uniqueness: What sets this compound apart is its unique tricyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(1S,2S,9S)-7-azatricyclo[7.2.1.02,7]dodecane-8,11-dione |
InChI |
InChI=1S/C11H15NO2/c13-10-6-7-5-8(10)9-3-1-2-4-12(9)11(7)14/h7-9H,1-6H2/t7-,8-,9-/m0/s1 |
InChI Key |
LAUAHBPJTGHMEF-CIUDSAMLSA-N |
Isomeric SMILES |
C1CCN2[C@@H](C1)[C@@H]3C[C@H](C2=O)CC3=O |
Canonical SMILES |
C1CCN2C(C1)C3CC(C2=O)CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


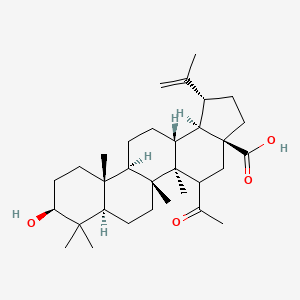

![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)
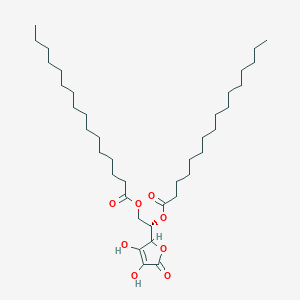
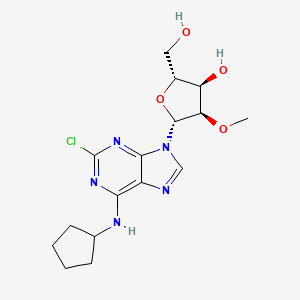
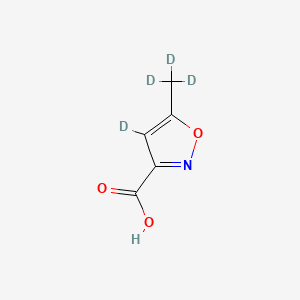
![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)
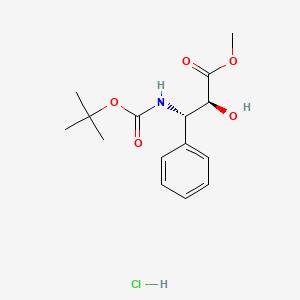
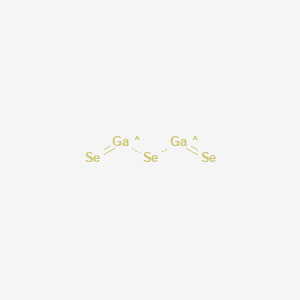
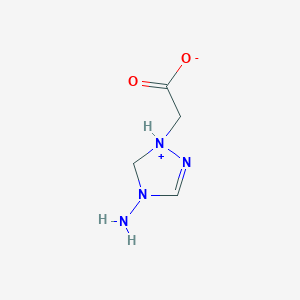
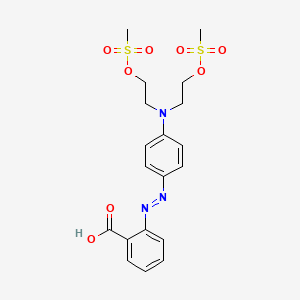
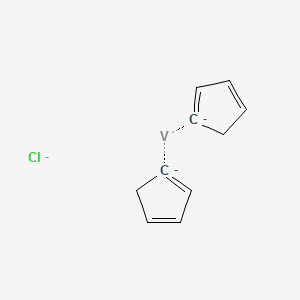
![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)
